Ipconazole
Ipconazole
Ipconazole is a member of the class of cyclopentanols carrying 1,2,4-triazol-1-ylmethyl, 4-chlorobenzyl and isopropyl substituents at positions 1, 2 and 5 respectively. Used to control a range of seed diseases in rice, vegetables and other, mainly non-food, crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of cyclopentanols, a member of monochlorobenzenes, a member of triazoles, a tertiary alcohol, a conazole fungicide and a triazole fungicide.
Brand Name:
Vulcanchem
CAS No.:
125225-28-7
VCID:
VC20865584
InChI:
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3
SMILES:
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl
Molecular Formula:
C18H24ClN3O
Molecular Weight:
333.9 g/mol
Ipconazole
CAS No.: 125225-28-7
Cat. No.: VC20865584
Molecular Formula: C18H24ClN3O
Molecular Weight: 333.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ipconazole is a member of the class of cyclopentanols carrying 1,2,4-triazol-1-ylmethyl, 4-chlorobenzyl and isopropyl substituents at positions 1, 2 and 5 respectively. Used to control a range of seed diseases in rice, vegetables and other, mainly non-food, crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of cyclopentanols, a member of monochlorobenzenes, a member of triazoles, a tertiary alcohol, a conazole fungicide and a triazole fungicide. |
|---|---|
| CAS No. | 125225-28-7 |
| Molecular Formula | C18H24ClN3O |
| Molecular Weight | 333.9 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 |
| Standard InChI Key | QTYCMDBMOLSEAM-UHFFFAOYSA-N |
| SMILES | CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
| Melting Point | 89.0 °C |
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